molecular formula C14H12O3S B8695629 (S)-Suprofen CAS No. 52780-12-8

(S)-Suprofen

Cat. No. B8695629
CAS RN: 52780-12-8
M. Wt: 260.31 g/mol
InChI Key: MDKGKXOCJGEUJW-VIFPVBQESA-N
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Description

(S)-Suprofen is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Suprofen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Suprofen including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52780-12-8

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

(2S)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m0/s1

InChI Key

MDKGKXOCJGEUJW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 400 parts of liquid ammonia are added a trace of ferric chloride and 3 parts of sodium. The mixture is stirred for 30 minutes, after which 14.8 parts of 2-[p-(2-thenoyl)phenyl]acetic acid are added slowly during 30 minutes, and the mixture is further stirred for 45 minutes. 13.6 parts of methyl iodide are added dropwise and the reaction mixture is stirred for 2h. 30 400 parts of diethyl ether are then added and the mixture is stirred overnight. The ammonia is evaporated and the resulting solution is acidified with diluted hydrochloric acid. The ethereal layer is separated and extracted with 10% sodium hydroxide solution. The extract is washed with ether, acidified and extracted with ether. The ethereal solution is dried on sodium sulfate and the ether is evaporated in vacuo. The residue is triturated in petroleumether, filtered off and crystallized twice from acetonitrile, first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid.
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Synthesis routes and methods II

Procedure details

1.5 Parts of (-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine are suspended in water and acidified with hydrochloric acid. The product is extracted with ether. The organic layer is washed with water, dried and evaporated. The oily residue solidifies on triturating in petroleumether. The solified product is filtered off and dried in vacuo at 50° C, yielding (+)-p-(2-thenoyl)hydratropic acid; [α] (1% in MeOH) = +44.5°.
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(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
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Synthesis routes and methods III

Procedure details

A mixture of 30.3 parts of diethyl 2-methyl-2-[p-(2-thenoyl)phenyl]malonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 6 hours. The reaction mixture is allowed to cool while stirring. The whole is filtered and the aqueous phase is separated. The latter is washed with benzene, acidified with concentrated hydrochloric acid solution and stirred for 15 minutes. The product is extracted with chloroform. The extract is washed with water, dried, filtered and evaporated. The oily residue is triturated twice in petroleumether. The solid product is filtered off and crystallized twice from acetonitrile: first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid; mp. 124.3° C; also named p-(2-thenoyl)-α-methyl-phenylacetic acid.
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Synthesis routes and methods IV

Procedure details

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